Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate
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Overview
Description
Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate is a compound with the following chemical structure:
CH3COOCH2CH2CH2CH(NH2)C(NH2)CH3
It belongs to the class of pyrazole derivatives, which are versatile scaffolds in organic synthesis and medicinal chemistry. Pyrazoles serve as starting materials for more complex heterocyclic systems and find applications in the pharmaceutical field .
Preparation Methods
Synthetic Routes:: The synthesis of Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate involves the condensation of 3-amino-5-methylpyrazole with pentanoic acid (valeric acid) in the presence of a suitable coupling agent (e.g., DCC or EDC) and a base (e.g., triethylamine). The reaction proceeds through amide bond formation, resulting in the desired product.
Reaction Conditions::- Reactants: 3-amino-5-methylpyrazole, pentanoic acid, coupling agent, base
- Solvent: Organic solvent (e.g., dichloromethane or ethyl acetate)
- Temperature: Room temperature
- Workup: Filtration, solvent evaporation, and purification (e.g., column chromatography)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate can undergo various reactions, including:
Acid-Catalyzed Cyclization: The compound can cyclize to form pyrazolo [1,5-a]pyrimidines in acidic media.
Base-Catalyzed Cyclization: In basic conditions, it forms pyrazolo [3,4-b]pyrimidines.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Common reagents and conditions:
- Acidic cyclization: Use a strong acid (e.g., sulfuric acid).
- Basic cyclization: Use a strong base (e.g., sodium hydroxide).
- Substitution: Employ appropriate nucleophiles (e.g., alkyl halides).
Major products:
- Pyrazolo [1,5-a]pyrimidines and pyrazolo [3,4-b]pyrimidines.
Scientific Research Applications
Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate finds applications in:
Medicinal Chemistry: It may serve as a precursor for designing bioactive compounds.
Heterocyclic Synthesis: Researchers use it to construct more complex heterocycles.
Pharmaceutical Industry: It could be part of drug development.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. its structural features suggest potential interactions with biological targets, possibly affecting cellular processes.
Comparison with Similar Compounds
While Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate is unique due to its specific substitution pattern, other related compounds include:
- 3-amino-5-methylpyrazole (a precursor)
- Pyrazolo [1,5-a]pyrimidines and pyrazolo [3,4-b]pyrimidines (formed from cyclization)
Properties
CAS No. |
90632-28-3 |
---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 5-(3-aminopyrazol-1-yl)pentanoate |
InChI |
InChI=1S/C9H15N3O2/c1-14-9(13)4-2-3-6-12-7-5-8(10)11-12/h5,7H,2-4,6H2,1H3,(H2,10,11) |
InChI Key |
JHSNTIKPKSEUHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCN1C=CC(=N1)N |
Origin of Product |
United States |
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